Hydrogen-Bond Acceptor Count Differentiation from Cyclohexyl and Benzhydryl Analogs
CAS 1234895-68-1 presents 6 hydrogen-bond acceptors (4 oxygens + 2 nitrogens), which is quantitatively distinct from the cyclohexyl analog (CAS 1207055-29-5, 4 acceptors) and the benzhydryl analog (CAS 1234923-13-7, 4 acceptors). This higher HBA count is driven by the two methoxy substituents on the benzyl ring [1]. In pharmacophore-based screening, a difference of 2 HBA atoms can alter predicted binding modes, solubility, and permeability [2].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 6 (4 oxygen, 2 nitrogen) |
| Comparator Or Baseline | Cyclohexyl analog (CAS 1207055-29-5): 4; Benzhydryl analog (CAS 1234923-13-7): 4 |
| Quantified Difference | +2 HBA vs. both comparators |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) [1] |
Why This Matters
A difference of 2 hydrogen-bond acceptors significantly alters predicted aqueous solubility and target-binding pharmacophore constraints, making blind substitution unreliable in assay design.
- [1] PubChem. Compound Summary for CID 49723422: 1-(3,4-Dimethoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea. National Library of Medicine, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/49723422 (accessed 2026-05-09). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (General principle: HBA count modulates solubility and permeability). View Source
